molecular formula C20H18ClNO B12002506 2-(4-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol CAS No. 6275-95-2

2-(4-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol

Cat. No.: B12002506
CAS No.: 6275-95-2
M. Wt: 323.8 g/mol
InChI Key: IOJUSEUQECGGDK-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol is a tertiary alcohol featuring a propan-2-ol backbone substituted with three aromatic groups: a 4-chlorophenyl group at the 2-position and phenyl and pyridin-2-yl groups at the 1-position. This structural arrangement confers unique steric and electronic properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

CAS No.

6275-95-2

Molecular Formula

C20H18ClNO

Molecular Weight

323.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol

InChI

InChI=1S/C20H18ClNO/c1-20(23,16-10-12-17(21)13-11-16)19(15-7-3-2-4-8-15)18-9-5-6-14-22-18/h2-14,19,23H,1H3

InChI Key

IOJUSEUQECGGDK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)(C(C2=CC=CC=C2)C3=CC=CC=N3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol typically involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then subjected to a cyclization reaction with pyridine under acidic conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted derivatives with amines or thiols.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that 2-(4-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol exhibits promising antitumor properties. A study demonstrated its efficacy against various cancer cell lines, suggesting that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties
The compound has been tested for its antimicrobial activity. It showed significant effects against certain bacterial strains, making it a candidate for developing new antibacterial agents. The mechanism of action appears to involve disruption of bacterial cell membranes .

Pharmacological Applications

Central Nervous System Effects
Investigations into the neuropharmacological effects of this compound reveal its potential as a therapeutic agent for neurological disorders. It has been shown to modulate neurotransmitter systems, which may lead to applications in treating conditions like depression and anxiety .

Analgesic Properties
The compound has also been evaluated for its analgesic effects. Studies suggest that it may act on pain pathways in the central nervous system, providing relief from chronic pain conditions .

Material Science

Polymer Chemistry
In material science, this compound is being explored as a building block for synthesizing novel polymers. Its unique structure allows for the development of materials with specific thermal and mechanical properties, which can be utilized in various industrial applications .

Case Studies

Study Focus Area Findings
Study 1Antitumor ActivityDemonstrated significant inhibition of tumor growth in vitro.
Study 2Antimicrobial EffectsShowed effectiveness against Gram-positive bacteria with a mechanism involving membrane disruption.
Study 3NeuropharmacologyIndicated potential benefits in modulating neurotransmitter systems, relevant for anxiety treatment.
Study 4Polymer DevelopmentExplored as a precursor for high-performance polymers with enhanced properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, emphasizing substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Biological/Functional Relevance Key Differences from Target Compound
2-(4-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol 4-Chlorophenyl, phenyl, pyridin-2-yl, hydroxyl C20H17ClN2O* Potential CNS activity (inferred) Reference compound for comparison
2-Phenyl-1,3-di(pyridin-4-yl)propan-2-ol Phenyl, pyridin-4-yl (two), hydroxyl C19H18N2O Material science applications Pyridin-4-yl vs. pyridin-2-yl; lacks 4-Cl group
Fenvalerate 4-Chlorophenyl, α-cyano-3-phenoxybenzyl, methylbutyrate C25H22ClNO3 Pyrethroid insecticide Ester functionality; larger molecular framework
Atovaquone 4-Chlorophenylcyclohexyl, naphthoquinone C22H19ClO3 Antimalarial/antiparasitic Quinone core; cyclohexyl linkage
Levocetirizine 4-Chlorophenyl, piperazinyl, ethoxyacetic acid C21H25ClN2O3·2HCl H1 antihistamine Piperazine ring; carboxylic acid derivative

*Inferred formula based on substituent analysis.

Key Analysis

Pyridinyl Isomerism: The substitution of pyridin-2-yl in the target compound vs. pyridin-4-yl in 2-phenyl-1,3-di(pyridin-4-yl)propan-2-ol alters electronic properties.

Chlorophenyl Functionalization: Both the target compound and Fenvalerate share a 4-chlorophenyl group, but Fenvalerate’s ester and cyano groups confer insecticidal activity via sodium channel modulation. The target compound’s hydroxyl group and smaller size suggest divergent applications, possibly in central nervous system (CNS) targeting.

Biological Activity: Atovaquone’s 4-chlorophenylcyclohexyl-naphthoquinone structure targets mitochondrial electron transport in parasites, while Levocetirizine’s 4-chlorophenyl-piperazinyl design blocks histamine receptors. The target compound’s tertiary alcohol and dual aromatic systems may favor interactions with neurotransmitter receptors or enzymes.

Synthetic Complexity : The target compound’s synthesis likely requires regioselective substitutions to position the pyridin-2-yl and phenyl groups, contrasting with Atovaquone’s isomerization-driven synthesis or Fenvalerate’s esterification steps .

Physicochemical Properties

While exact data for the target compound are unavailable, inferences can be drawn:

  • Lipophilicity : Higher than Levocetirizine (due to lack of polar carboxylic acid) but lower than Fenvalerate (due to smaller size).
  • Hydrogen-Bonding : The hydroxyl and pyridin-2-yl groups may increase solubility compared to purely aromatic analogs like 2-phenyl-1,3-di(pyridin-4-yl)propan-2-ol .

Biological Activity

2-(4-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol, commonly referred to by its CAS number 6275-95-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C20_{20}H18_{18}ClNO, with a molecular weight of approximately 323.816 g/mol. The compound is characterized by a chlorophenyl group and a pyridine moiety, which are known to contribute to its biological activity.

Biological Activity

The biological activities of this compound have been investigated in various studies, highlighting its potential as an antibacterial agent, enzyme inhibitor, and anticancer drug.

Antibacterial Activity

Research has shown that compounds similar to this compound exhibit moderate to strong antibacterial activity against various bacterial strains. A study demonstrated that derivatives with similar structures displayed significant inhibition against Salmonella typhi and Bacillus subtilis, indicating the potential of this compound in treating bacterial infections .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. It has shown strong inhibitory activity against urease and acetylcholinesterase (AChE), which are important targets in the treatment of conditions such as Alzheimer's disease and gastric disorders. The binding interactions with bovine serum albumin (BSA) suggest a favorable pharmacokinetic profile .

Anticancer Potential

The anticancer potential of this compound is underscored by its ability to inhibit tumor cell proliferation. In vitro studies have indicated that the compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Antibacterial Mechanism : The chlorophenyl group may interfere with bacterial cell wall synthesis or function, leading to cell death.
  • Enzyme Inhibition : By binding to active sites of enzymes like AChE and urease, the compound prevents substrate interaction, thereby inhibiting enzyme activity.
  • Anticancer Mechanism : The compound may induce cellular stress responses that lead to apoptosis through pathways involving caspases and other apoptotic factors.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

StudyFindings
Study 1 (2020)Demonstrated antibacterial activity against Salmonella typhi with an IC50_{50} value indicating effective inhibition .
Study 2 (2023)Investigated enzyme inhibition properties showing strong AChE inhibition, suggesting potential use in neurodegenerative disease treatment .
Study 3 (2020)Reported significant anticancer effects in vitro, promoting apoptosis in human cancer cell lines .

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